1-(2-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
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Overview
Description
The compound appears to contain several functional groups and structural features, including a thiadiazole ring, two piperidine rings, a sulfonyl group, and a dione group. These features suggest that it could have interesting chemical and biological properties .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the sulfonyl group could participate in substitution reactions, and the piperidine rings could undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine could increase its stability and lipophilicity, potentially influencing its behavior in biological systems .Scientific Research Applications
Antagonist Activity
- A study on the synthesis and activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives highlighted compounds with potent 5-HT2 antagonist activity. These compounds, characterized by their fluoro-phenyl and piperidine moieties similar to the query compound, showed significant potential in modulating serotonin receptors, suggesting their usefulness in exploring therapeutic avenues for conditions influenced by serotonin regulation (Watanabe et al., 1992).
Anticancer Agents
- Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated their anticancer potential, revealing that certain derivatives possess strong anticancer activity. This suggests the relevance of piperidine-based compounds, akin to the compound , in the development of new anticancer therapeutics (Rehman et al., 2018).
Antibacterial Activities
- Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and shown to exhibit antibacterial activities against several pathogens. This underscores the potential of structurally related compounds for antibacterial drug development (Wu Qi, 2014).
Anti-Bacterial Study
- N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and analyzed for their antibacterial properties, showcasing the importance of piperidine and thiadiazole moieties in designing new antibacterial compounds (Khalid et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O4S2/c21-16-7-2-1-6-15(16)20-23-22-19(30-20)14-5-4-10-24(13-14)31(28,29)12-11-25-17(26)8-3-9-18(25)27/h1-2,6-7,14H,3-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCFANNQCALJKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CCN2C(=O)CCCC2=O)C3=NN=C(S3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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